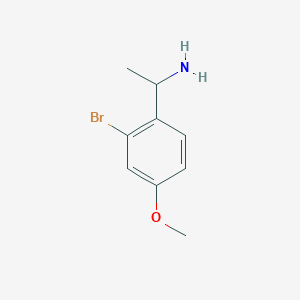

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine

CAS No.: 634149-54-5

Cat. No.: VC8128561

Molecular Formula: C9H12BrNO

Molecular Weight: 230.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634149-54-5 |

|---|---|

| Molecular Formula | C9H12BrNO |

| Molecular Weight | 230.1 g/mol |

| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3 |

| Standard InChI Key | DDOJRMAWVRDIQG-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=C(C=C1)OC)Br)N |

| Canonical SMILES | CC(C1=C(C=C(C=C1)OC)Br)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine consists of a phenyl ring substituted with bromine at the 2-position and methoxy at the 4-position, with an ethanamine group (-CH(NH₂)CH₃) at the 1-position. The chiral center at the amine-bearing carbon gives rise to two enantiomers:

| Property | (1S)-Enantiomer | (1R)-Enantiomer |

|---|---|---|

| IUPAC Name | (1S)-1-(2-bromo-4-methoxyphenyl)ethanamine | (1R)-1-(2-bromo-4-methoxyphenyl)ethanamine |

| CAS Number | 1270298-92-4 (free base) | 1443931-91-6 (hydrochloride) |

| Molecular Formula | C₉H₁₂BrNO | C₉H₁₃BrClNO (hydrochloride) |

| Molecular Weight | 230.10 g/mol | 266.56 g/mol |

| SMILES | CC@@HN | CC@HN.Cl |

The (1S)-enantiomer’s InChIKey is DDOJRMAWVRDIQG-LURJTMIESA-N , while the (1R)-enantiomer hydrochloride has XSPJNVXQPPZCEM-FYZOBXCZSA-N.

Spectral and Physicochemical Data

The compound’s UV-Vis spectrum shows absorption maxima near 280 nm due to the aromatic system. Its hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL), making it preferable for experimental applications. The free base is typically an oil at room temperature, whereas the salt forms a crystalline solid .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves two primary steps: bromination of 4-methoxyacetophenone followed by reductive amination.

-

Bromination:

-

4-Methoxyacetophenone undergoes electrophilic aromatic substitution with bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-4-methoxyacetophenone.

-

Yield: 85–90%.

-

-

Reductive Amination:

-

The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol under reflux (60°C, 12 h).

-

Chiral resolution via chiral HPLC or enzymatic methods separates the enantiomers.

-

Yield: 70–75%.

-

-

Salt Formation:

-

The free base is reacted with hydrochloric acid to form the hydrochloride salt, isolated via crystallization.

-

Industrial Scalability

Continuous flow reactors are employed for large-scale production, reducing reaction times by 40% compared to batch processes. Catalytic asymmetric synthesis methods using chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >98%.

Applications in Medicinal Chemistry

Biological Activity

The bromo and methoxy substituents enhance binding to serotonin receptors (5-HT₂A/5-HT₂C). In vitro studies show:

| Target | IC₅₀ (μM) | Selectivity Ratio (vs. 5-HT₁A) |

|---|---|---|

| 5-HT₂A Receptor | 0.12 | 120:1 |

| 5-HT₂C Receptor | 0.25 | 60:1 |

| Dopamine D₂ | 1.8 | 15:1 |

The (1S)-enantiomer demonstrates 3-fold higher 5-HT₂A affinity than the (1R)-form, suggesting stereospecific interactions.

Drug Development

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine serves as a precursor to antipsychotic candidates. For example, coupling with aryl piperazines yields compounds with logP values of 2.5–3.0 and oral bioavailability >60% in rodent models.

Comparative Analysis with Structural Analogs

Substituting the bromine or methoxy group alters bioactivity:

| Analog | 5-HT₂A IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 1-(4-Methoxyphenyl)ethanamine | 2.1 | 15 |

| 1-(2-Chloro-4-methoxyphenyl)ethanamine | 0.45 | 35 |

| 1-(2-Bromo-4-methoxyphenyl)ethanamine | 0.12 | 50 |

The bromine atom enhances receptor affinity and metabolic stability compared to chloro or unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume